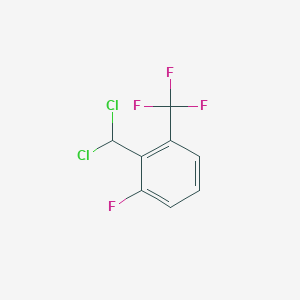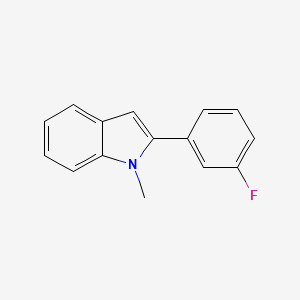
2-(3-Fluorophenyl)-1-methylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds The structure of this compound consists of an indole core with a fluorophenyl group attached at the 2-position and a methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-1-methylindole typically involves the reaction of 3-fluoroaniline with a suitable indole precursor. One common method is the Fischer indole synthesis, where 3-fluoroaniline reacts with a ketone under acidic conditions to form the desired indole derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can help in achieving high purity and yield of the final product.
化学反応の分析
Types of Reactions
2-(3-Fluorophenyl)-1-methylindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can lead to halogenated, nitrated, or sulfonated indole derivatives.
科学的研究の応用
2-(3-Fluorophenyl)-1-methylindole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(3-Fluorophenyl)-1-methylindole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets, while the indole core can facilitate interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
2-Phenylindole: Lacks the fluorine substituent, which can affect its chemical and biological properties.
2-(4-Fluorophenyl)-1-methylindole: Similar structure but with the fluorine atom at the 4-position, which can lead to different reactivity and interactions.
1-Methylindole: Lacks the phenyl substituent, which can significantly alter its properties and applications.
Uniqueness
2-(3-Fluorophenyl)-1-methylindole is unique due to the presence of both the fluorophenyl group and the methyl group on the indole core. This combination of substituents can enhance the compound’s chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C15H12FN |
|---|---|
分子量 |
225.26 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12FN/c1-17-14-8-3-2-5-12(14)10-15(17)11-6-4-7-13(16)9-11/h2-10H,1H3 |
InChIキー |
CFNMKPJBKKQQSH-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
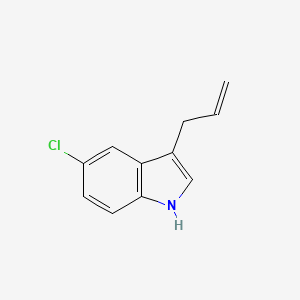
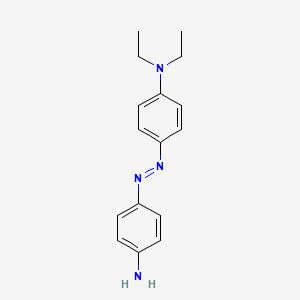
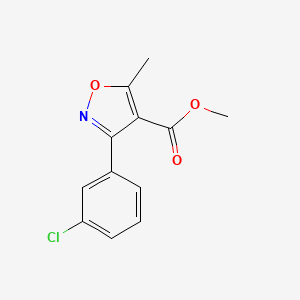
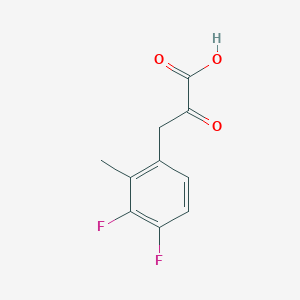
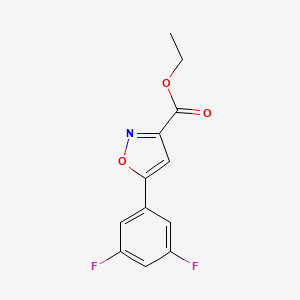
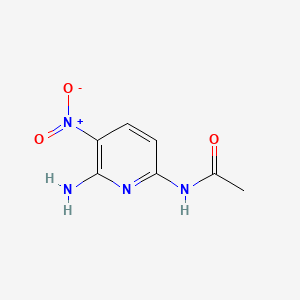


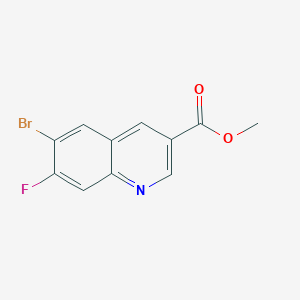
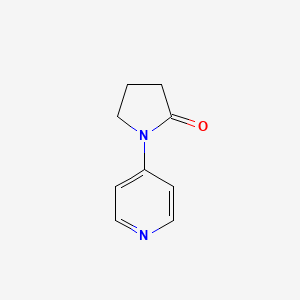
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)
